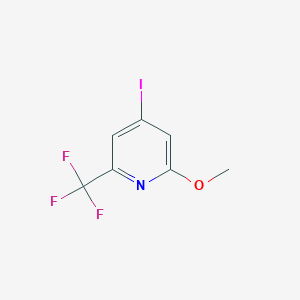

4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-6-3-4(11)2-5(12-6)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEAZOZLJMGIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic effects of trifluoromethyl group on 4-iodopyridine reactivity

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on 4-Iodopyridine Reactivity

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly prominent due to its unique electronic properties, which can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity.[1] When appended to heterocyclic scaffolds like pyridine, the CF₃ group imparts significant electronic perturbations that can be harnessed for synthetic advantage.

This technical guide provides an in-depth analysis of the electronic effects of the trifluoromethyl group on the reactivity of 4-iodopyridine. As a versatile and reactive building block, 4-iodopyridine is a staple in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[2] We will explore how the potent electron-withdrawing nature of the CF₃ group modulates the electronic landscape of the pyridine ring and the carbon-iodine bond, thereby enhancing its reactivity in key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the principles governing the reactivity of these important substrates and practical guidance for their application.

Part 1: Fundamental Electronic Effects

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I).[3][4] This effect arises from the high electronegativity of the three fluorine atoms, which polarize the carbon-fluorine bonds and, consequently, the bond connecting the CF₃ group to the pyridine ring. The C-F bond is exceptionally strong, contributing to the high metabolic stability of trifluoromethylated compounds.[1] This unique combination of electronic influence and stability makes the CF₃ group a valuable substituent for tuning the properties of bioactive molecules.[1][5]

Electronic Perturbation of the Pyridine Ring

The introduction of a trifluoromethyl group onto the pyridine ring significantly depletes the electron density of the aromatic system, rendering it more electrophilic. This effect is particularly pronounced when the CF₃ group is at the 2- or 6-position, as its inductive pull is transmitted effectively through the sigma framework and influences the entire π-system. The resulting electron-deficient nature of the trifluoromethyl-substituted pyridine ring has profound implications for its reactivity, particularly in reactions involving nucleophilic attack or interactions with electron-rich transition metal catalysts.

Caption: Polarization in 4-iodo-2-(trifluoromethyl)pyridine.

Activation of the Carbon-Iodine Bond

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step.[6] The reactivity of the C-X bond generally follows the trend I > Br > Cl, which is inversely related to the bond dissociation energy.[6] The presence of a strong electron-withdrawing group, such as CF₃, on the pyridine ring further activates the C-I bond. This activation occurs because the inductive pull of the CF₃ group makes the carbon atom of the C-I bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This enhanced reactivity allows for milder reaction conditions and often leads to higher yields compared to less activated pyridyl iodides.

Part 2: Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The electronic activation imparted by the trifluoromethyl group makes trifluoromethyl-substituted 4-iodopyridines excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of C-C, C-N, and C-O bonds.

Caption: General catalytic cycle for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful method for forming C-C bonds.[7] The electron-deficient nature of trifluoromethyl-substituted 4-iodopyridine accelerates the oxidative addition step, making it a highly favorable substrate for this transformation.[8][9] This allows for the efficient synthesis of a wide range of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst | Base/Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ / 1,4-Dioxane/H₂O | 90 | >73 | [9] |

| 3,5-Dibromopyridine | Ferroceneboronic acid | Not specified | Not specified | Not specified | 48 | [10] |

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction is invaluable for creating conjugated systems found in organic materials and complex natural products.[13] The enhanced electrophilicity of the carbon at the 4-position of trifluoromethyl-substituted 4-iodopyridine promotes efficient coupling with terminal alkynes under mild conditions.[14]

Table 2: Representative Conditions for Sonogashira Coupling

| Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Yield (%) | Reference |

| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 100 | Est. >80 | [14] |

| 3-Iodopyridine | Oxazole derivative | Pd-Cu catalyzed | TBAF | Not specified | Not specified | [15] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[16][17] This reaction has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals.[17][18] The electron-deficient trifluoromethyl-substituted 4-iodopyridine is an excellent electrophile for this transformation, readily undergoing oxidative addition and subsequent coupling with a wide range of primary and secondary amines.[16] The regioselectivity can often be controlled in di-halogenated systems, with the more electronically activated position reacting preferentially.[18]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Substrate | Amine | Catalyst/Ligand | Base/Solvent | Temp. (°C) | Yield (%) | Reference |

| Aryl Bromides | Primary Amines | Pd(BINAP) | Not specified | Not specified | Not specified | [16] |

| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Various Amines | Pd catalyst | Not specified | Not specified | Not specified | [18] |

Part 3: Experimental Considerations and Protocols

The following section provides generalized protocols for conducting cross-coupling reactions with 4-iodo-2-(trifluoromethyl)pyridine. It is crucial to note that these are starting points, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.

Caption: General experimental workflow for cross-coupling.

General Reaction Setup

All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions. Glassware should be oven-dried before use. Solvents are typically degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

Protocol Example: Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add 4-iodo-2-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

-

Seal the vessel and evacuate and backfill with argon three times.

-

Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol Example: Sonogashira Coupling

-

To an oven-dried reaction vessel, add 4-iodo-2-(trifluoromethyl)pyridine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Seal the vessel and evacuate and backfill with argon three times.

-

Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or i-Pr₂NH).

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Stir the reaction at room temperature or with gentle heating until complete, as indicated by TLC or GC-MS.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Protocol Example: Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv.).

-

Seal the vessel, add 4-iodo-2-(trifluoromethyl)pyridine (1.0 equiv.) and the amine (1.1-1.3 equiv.).

-

Evacuate and backfill with argon three times.

-

Add a degassed anhydrous solvent (e.g., toluene or dioxane).

-

Heat the mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete.

-

Cool to room temperature, filter through a pad of Celite®, and rinse with an organic solvent.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 4: Characterization Data

Accurate characterization of starting materials and products is essential for validating experimental outcomes. Below is a summary of typical spectroscopic data for 4-iodo-2-(trifluoromethyl)pyridine.

Table 4: Spectroscopic Data for 4-Iodo-2-(trifluoromethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃IN | [19][20] |

| Molecular Weight | 272.99 g/mol | [19][20] |

| Appearance | Colorless to White to Yellow Solid or Liquid | |

| ¹H NMR | Spectrum available | [21] |

| ¹³C NMR | Spectrum available | [21] |

| ¹⁹F NMR | Not explicitly found, but expected around -62 to -63 ppm | [22][23] |

Conclusion

The trifluoromethyl group exerts a profound influence on the reactivity of the 4-iodopyridine scaffold. Its strong electron-withdrawing nature renders the pyridine ring electron-deficient and activates the carbon-iodine bond towards oxidative addition. This electronic modulation significantly enhances the substrate's performance in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By understanding these fundamental principles, researchers can leverage the unique properties of trifluoromethyl-substituted 4-iodopyridines to design and execute efficient syntheses of complex molecules for applications in drug discovery, agrochemicals, and materials science. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will further expand the synthetic utility of these valuable building blocks.

References

-

Schlosser M., et al. Further Metalations and Functionalizations of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines. Synthesis, 2004; 10: 1619-1624. [Link]

-

Klumpp, D. A. et al. Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 2009. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Klumpp, D. A. et al. Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

-

Supporting Information for Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

Reyes-Rodríguez, G. J. et al. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 2023. [Link]

-

ResearchGate. Catalytic cycle of the Sonogashira cross-coupling reaction. [Link]

-

ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Coudret, C. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Synthetic Communications, 1996. [Link]

-

Sohel, S. M. et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules, 2018. [Link]

-

Beilstein Journals. Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Oakwood Chemical. 4-Iodo-2-(trifluoromethyl)pyridine. [Link]

-

Bcer, E. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 2025. [Link]

-

Wragg, D. S. et al. Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald-Hartwig Reactions. Chemistry – A European Journal, 2020. [Link]

-

Scribd. Buchwald-Hartwig & Sonogashira Reactions. [Link]

-

ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

-

Semantic Scholar. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. [Link]

-

Semantic Scholar. Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. [Link]

-

PubChem. 4-Iodo-2-(trifluoromethyl)pyridine. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Patrick, D. A. et al. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 2012. [Link]

-

Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. [Link]

-

Chen, C.-A. et al. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 2019. [Link]

-

Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]

-

Guesmi, S. et al. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 2021. [Link]

-

NIST. Pyridine, 3-(trifluoromethyl)-. [Link]

-

Charton, M. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1968. [Link]

-

Hansch, C. et al. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Bak-Sypien, I. I. et al. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 2018. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. scribd.com [scribd.com]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6 [chemicalbook.com]

- 20. 4-Iodo-2-(trifluoromethyl)pyridine | C6H3F3IN | CID 23436940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 4-Iodo-2-(trifluoromethyl)pyridine (590371-73-6) 1H NMR spectrum [chemicalbook.com]

- 22. rsc.org [rsc.org]

- 23. beilstein-journals.org [beilstein-journals.org]

Methodological & Application

Using 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine as a medicinal chemistry building block

Topic: Using 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine as a medicinal chemistry building block Content Type: Application Note and Protocol Guide

A Versatile Trifluoromethylated Scaffold for Divergent Drug Discovery

Abstract

This technical guide details the utility of This compound (CAS 1227581-10-3) as a high-value building block in medicinal chemistry. Characterized by its unique substitution pattern, this scaffold offers a strategic trifecta: the 4-iodo group for facile cross-coupling, the 6-trifluoromethyl moiety for metabolic stability and lipophilicity modulation, and the 2-methoxy group as a versatile handle for hydrogen bonding or further functionalization. This note provides validated protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, alongside a strategic analysis of its application in Structure-Activity Relationship (SAR) exploration.

Chemical Profile & Strategic Value

The pyridine ring is a privileged structure in FDA-approved drugs.[1] The specific arrangement of substituents in this compound creates an electronically distinct scaffold ideal for late-stage diversification.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1227581-10-3 |

| Molecular Formula | C₇H₅F₃INO |

| Molecular Weight | 303.02 g/mol |

| Appearance | White to pale yellow solid |

| LogP (Calc) | ~3.2 (High Lipophilicity) |

| Storage | 2–8°C, Inert atmosphere, Light sensitive |

The "Magic Methyl" & Electronic Push-Pull

-

6-Trifluoromethyl (-CF₃): Acts as a metabolic blocker at the typically labile

-position. It significantly lowers the pKa of the pyridine nitrogen (inductive effect), reducing non-specific binding while increasing lipophilicity for blood-brain barrier (BBB) penetration [1]. -

4-Iodo (-I): The iodine atom at the 4-position is highly reactive toward oxidative addition by Pd(0) catalysts. The electron-withdrawing nature of the CF₃ group further activates this C-I bond, enabling couplings even with deactivated nucleophiles.

-

2-Methoxy (-OMe): Serves as a masked hydrogen bond donor (via demethylation to pyridone) or a stable hydrogen bond acceptor. It also directs lithiation if C-H activation strategies are employed.

Reactivity Landscape & Divergent Synthesis

The power of this building block lies in its orthogonal reactivity . The C4-iodine is the most reactive site, allowing for the installation of the primary pharmacophore. The C2-methoxy group is generally stable under cross-coupling conditions but can be modified subsequently.

Visual Workflow: Divergent Functionalization

Figure 1: Divergent synthesis strategy using the this compound scaffold.

Experimental Protocols

The following protocols have been optimized for electron-deficient pyridines. The presence of the electron-withdrawing CF₃ group makes the 4-position highly electrophilic; therefore, milder conditions than those used for standard iodopyridines are often sufficient.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Target: Synthesis of 2-methoxy-4-(aryl)-6-(trifluoromethyl)pyridines.[2]

Rationale: The use of Pd(dppf)Cl₂ prevents β-hydride elimination and tolerates the steric bulk of the CF₃ group. Potassium phosphate is used as a base to minimize hydrolysis of the CF₃ group, which can occur with strong hydroxides at high temperatures.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Base: K₃PO₄ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 mmol, 303 mg), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

-

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M aq. K₃PO₄ (1.0 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting iodide (M+H 304) and appearance of the product.

-

Note: The CF₃ group activates the ring; reaction times are often shorter than for non-fluorinated analogues.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Criteria:

-

Yield: Expect 75–90% depending on the boronic acid stability.

-

Side Products: Watch for protodehalogenation (replacement of I with H) if the reaction is overheated or "wet" solvents are used without sufficient base buffering.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of 4-amino-2-methoxy-6-(trifluoromethyl)pyridines.

Rationale: Electron-deficient pyridines can sometimes undergo nucleophilic aromatic substitution (SₙAr) without metal catalysis. However, for complex amines or to ensure regioselectivity and mildness, Pd-catalysis is preferred. Xantphos is chosen for its wide bite angle, stabilizing the Pd center during the reductive elimination step.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (0.02 equiv)

-

Ligand: Xantphos (0.04 equiv)

-

Base: Cs₂CO₃ (2.0 equiv, anhydrous)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 minutes to form the active catalyst species.

-

Addition: Add the pyridine substrate (1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

-

Heating: Heat to 90–100°C for 12 hours.

-

Filtration: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black. Elute with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

Troubleshooting:

-

If SₙAr background reaction is observed (displacement of OMe), lower the temperature to 60°C and ensure the amine is not used in large excess. The 4-I position is significantly more reactive than the 2-OMe, but the 6-CF3 activates the whole ring.

Strategic Applications in Drug Design

Bioisosterism & Metabolic Stability

The 2-methoxy-6-(trifluoromethyl)pyridine motif acts as a robust bioisostere for 1,3-disubstituted benzenes.

-

Metabolic Blockade: The CF₃ group at C6 prevents oxidative metabolism at that position, a common clearance pathway for pyridines (via aldehyde oxidase).

-

Conformational Lock: The steric bulk of the CF₃ group (approx. size of an isopropyl group) can force the biaryl axis into a twisted conformation, potentially improving selectivity for kinase pockets [2].

Late-Stage Diversification (LSD)

This building block is ideal for LSD libraries. By installing the core scaffold early, the reactive iodine allows for the parallel synthesis of dozens of analogues in a single array, varying the pendant aryl or alkyl group to probe the "solubility pocket" of a target enzyme.

Safety & Handling

-

Hazards: this compound is an organohalide. Treat as an irritant (H315, H319).

-

Fluorine Safety: While the CF₃ group is stable, avoid contact with strong reducing agents (e.g., LiAlH₄) at high temperatures, which can lead to defluorination.

-

Waste: Dispose of palladium-contaminated waste in designated heavy metal containers.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

ChemSRC. (2025). This compound CAS 1227581-10-3 Details.

-

Sigma-Aldrich. (2025). Product Search: Trifluoromethyl Pyridine Building Blocks.

-

Organic Syntheses. (2023). Synthesis of substituted trifluoromethylpyridines. Org.[3][4] Synth. 100, 248–270.[5][6]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine

Part 1: Strategic Overview & Substrate Analysis

The Chemical Challenge

The substrate 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine represents a "Goldilocks" challenge in organometallic chemistry. It features a highly electron-deficient pyridine ring activated by a trifluoromethyl group (-CF

-

Activation: The -CF

group and the pyridine nitrogen significantly lower the LUMO energy, making the C4-I bond highly reactive toward oxidative addition with Palladium(0). -

Risk Factor (S

Ar Competition): Because the ring is electron-poor, strong nucleophiles (e.g., primary aliphatic amines) may attack the C4 position via a nucleophilic aromatic substitution (S -

Catalyst Poisoning: Pyridines are notorious for coordinating to Pd(II) intermediates, potentially arresting the catalytic cycle (the "resting state" problem).

The Solution: Ligand-Controlled Selectivity

To achieve high yields (>85%) and suppress side reactions, we utilize bulky, electron-rich phosphine ligands. These ligands serve two purposes:

-

Facilitate Reductive Elimination: The bulk forces the formation of the C-N bond, which is often the rate-determining step for electron-poor aryl halides.

-

Prevent Coordination: The steric bulk prevents the pyridine nitrogen from binding to the metal center.

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos System)

Recommended for: Primary amines, anilines, and sterically hindered amines.

Rationale: BrettPhos is a dialkylbiaryl monophosphine ligand designed specifically to prevent the formation of stable Pd-amine complexes, ensuring rapid turnover for this specific class of deactivated heterocycles.

Materials & Reagents

| Component | Equiv. | Role |

| Substrate (this compound) | 1.0 | Electrophile |

| Amine | 1.2 | Nucleophile |

| Catalyst: BrettPhos Pd G4 | 0.02 (2 mol%) | Pre-catalyst (Air stable) |

| Base: NaOtBu | 1.4 | Strong Base |

| Solvent: 1,4-Dioxane (Anhydrous) | [0.2 M] | Solvent |

Step-by-Step Procedure

-

Preparation: In a glovebox or under active N

flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (2 mol%).-

Note: If the amine is a liquid, add it after the solvent.

-

-

Solvation: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M relative to the substrate.

-

Degassing: Seal the vial with a septum cap. Sparge with nitrogen for 5 minutes (if outside glovebox).

-

Reaction: Place the vial in a pre-heated aluminum block at 80 °C . Stir vigorously (800 rpm).

-

Time: Typically 1–4 hours. Monitor by LCMS.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and salts. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: The "Mild Condition" (Xantphos/Carbonate)

Recommended for: Base-sensitive substrates (e.g., esters, nitriles) or highly acidic amines.

Rationale: Xantphos is a bidentate ligand with a wide bite angle that favors reductive elimination. Using Cs

Materials & Reagents

| Component | Equiv. | Role |

| Substrate | 1.0 | Electrophile |

| Amine | 1.2 | Nucleophile |

| Pd Source: Pd(OAc) | 0.05 (5 mol%) | Metal Source |

| Ligand: Xantphos | 0.075 (7.5 mol%) | Ligand |

| Base: Cs | 2.0 | Mild Base |

| Solvent: Toluene | [0.25 M] | Solvent |

Step-by-Step Procedure

-

Pre-complexation: In the reaction vessel, add Pd(OAc)

, Xantphos , and Toluene . Stir at RT for 5 minutes until the solution turns yellow/orange (indicative of ligation). -

Addition: Add the Substrate , Amine , and Cs

CO -

Inertion: Purge the headspace with Argon or Nitrogen for 10 minutes.

-

Reaction: Heat to 100 °C for 12–16 hours.

-

Note: This protocol is slower than Protocol A due to the heterogeneous nature of the carbonate base.

-

-

Quench: Cool to RT, dilute with water and DCM. Separate phases.

-

Analysis: Check organic phase by LCMS before purification.

Part 3: Visualization & Logic

Experimental Workflow Diagram

This diagram illustrates the critical order of operations to maintain an inert environment and ensure catalyst activity.

Caption: Operational workflow for Pd-catalyzed amination, emphasizing inert handling and iterative monitoring.

Mechanistic Cycle & Electronic Influence

This diagram highlights where the specific electronic properties of the this compound substrate influence the catalytic cycle.

Caption: Catalytic cycle highlighting the rapid oxidative addition (facilitated by -CF3) and the critical reductive elimination step.

Part 4: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to BrettPhos Pd G4 (pre-catalyst) instead of generating in situ. Ensure solvents are degassed. |

| Product + De-iodinated SM | Protodehalogenation | The reaction is "stealing" a hydride. Switch solvent from Dioxane to Toluene . Avoid alcohol solvents. |

| Bis-amination | S | The amine is too nucleophilic and attacking C2-OMe. Lower temperature to 60°C and use Protocol B (weaker base). |

| Black Precipitate | Pd Aggregation | "Pd Black" formation. Ligand concentration is too low. Add extra free ligand (1-2 mol%) to stabilize the metal. |

References

-

Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society.[1] (Note: Foundational work on electron-deficient coupling logic).

-

Fors, B. P., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society.[1] (Source for BrettPhos utility in difficult couplings).

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Authoritative review on ligand selection).

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society.[1] (Mechanistic grounding for the catalytic cycle).

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Synthesis of bioactive heterocycles from 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine

Application Note: Divergent Synthesis of Bioactive Heterocycles from 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine

Executive Summary

This technical guide details the strategic utilization of This compound (Structure 1 ) as a linchpin scaffold in medicinal chemistry. The unique substitution pattern of this molecule offers a "trifecta" of chemical properties essential for modern drug design:

-

4-Iodo Handle: A highly reactive site for regiospecific transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

-

6-Trifluoromethyl Group: Enhances lipophilicity, metabolic stability, and binding affinity—a privileged motif in kinase inhibitors and GPCR ligands.

-

2-Methoxy Group: Serves as a versatile masked hydrogen bond donor (via demethylation to pyridone) or a directing group.

This guide provides validated protocols for transforming 1 into complex bioactive heterocycles, supported by mechanistic insights and self-validating experimental checks.

Chemical Profile & Reactivity Analysis

| Property | Specification |

| Compound Name | This compound |

| Molecular Formula | C₇H₅F₃INO |

| Molecular Weight | 303.02 g/mol |

| Physical State | White to off-white crystalline solid |

| Storage | 2–8°C, inert atmosphere, light-sensitive |

Strategic Reactivity: The pyridine ring is electron-deficient due to the electronegative nitrogen and the strong electron-withdrawing effect of the -CF₃ group at C6. This makes the C4-Iodine bond exceptionally prone to oxidative addition by Pd(0) species, significantly faster than equivalent bromo- or chloropyridines.

-

Selectivity: The C4 position is electronically activated for cross-coupling, while the C2-methoxy group remains stable under standard catalytic conditions, preventing competitive SNAr side reactions unless harsh nucleophiles are used.

Strategic Synthesis Pathways (Graphviz Diagram)

The following flowchart illustrates the divergent utility of scaffold 1 , leading to biaryls (Suzuki), alkynylated/fused systems (Sonogashira), and aminopyridines (Buchwald).

Caption: Divergent synthetic pathways from the core scaffold (1) to key medicinal chemistry motifs.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Synthesis of Biaryl Scaffolds)

Objective: To install an aryl ring at the C4 position, creating a biaryl core common in kinase inhibitors (e.g., Sorafenib analogs).

Reagents:

-

Substrate 1 (1.0 equiv)[1]

-

Arylboronic acid (1.2 equiv)[2]

-

Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (5 mol%) - Chosen for resistance to dehalogenation side-reactions.

-

Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with Substrate 1 , arylboronic acid, and Pd(dppf)Cl₂.

-

Inerting: Seal the vial and purge with Argon for 5 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Solvent Addition: Add degassed 1,4-Dioxane and K₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Monitoring (Self-Validation):

-

TLC/LCMS: Look for the disappearance of the starting material (M+H = 304) and appearance of the biaryl product.

-

Note: If protodeboronation of the boronic acid is observed, switch base to Cs₂CO₃ or solvent to DME.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Mechanism Insight: The electron-poor nature of the pyridine ring accelerates the oxidative addition step. However, the bulky CF₃ group requires a bidentate ligand like dppf to stabilize the Pd intermediate and enforce a geometry that favors reductive elimination.

Protocol B: Sonogashira Coupling & Cyclization (Synthesis of Furo[3,2-c]pyridines)

Objective: To synthesize a fused heterocyclic system. By coupling with a propargyl alcohol derivative, the intermediate can be cyclized to form a furopyridine.

Reagents:

-

Substrate 1 (1.0 equiv)[1]

-

2-Methyl-3-butyn-2-ol (1.5 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / DMF (1:4 ratio)

Step-by-Step Methodology:

-

Coupling: Combine Substrate 1 , Pd catalyst, and CuI in a dry flask under Argon. Add DMF and Et₃N, followed by the alkyne.

-

Reaction: Stir at RT to 50°C for 12 hours. Note: The activated iodide often reacts at RT; heating is only needed if conversion is slow.

-

Cyclization (One-Pot Telescoping):

-

Once the coupling is complete (verified by LCMS), add KOtBu (2.0 equiv) directly to the reaction mixture and heat to 80°C .

-

Mechanism:[4][5][6][7] The base promotes the intramolecular nucleophilic attack of the hydroxyl group onto the alkyne (5-exo-dig or 6-endo-dig), forming the furan ring fused to the pyridine.

-

-

Workup: Dilute with NH₄Cl (sat. aq) to quench. Extract with EtOAc.[8]

-

Purification: The resulting furo[3,2-c]pyridine is often highly fluorescent and lipophilic. Purify via silica gel chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: To introduce an amino group at C4, essential for hydrogen-bonding interactions in the "hinge region" of kinase enzymes.

Reagents:

-

Substrate 1 (1.0 equiv)[1]

-

Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: Xantphos (4 mol%) - Selected for its large bite angle, favoring reductive elimination in electron-deficient systems.

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins to form the active catalyst species (solution turns from purple/black to orange/yellow).

-

Addition: Add Substrate 1 , the amine, and Cs₂CO₃.

-

Reaction: Heat to 100°C overnight in a sealed tube.

-

Validation:

-

Check: If conversion is low, ensure the amine is not coordinating to the Pd (poisoning). If so, switch to a stronger base (NaOtBu) or a precatalyst like BrettPhos Pd G3.

-

-

Workup: Filter through a Celite pad to remove Pd black and salts. Concentrate and purify.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Suzuki) | Boronic acid instability (protodeboronation). | Switch base to K₃PO₄; add water (5% v/v) to solubilize inorganic base. |

| Homocoupling of Substrate | Oxygen presence or excessive catalyst. | Degas solvents rigorously (freeze-pump-thaw); reduce catalyst loading. |

| Regioselectivity Issues | Attack at C2-OMe (rare but possible). | Lower reaction temperature; ensure non-nucleophilic bases are used. |

| Pd Black Formation | Catalyst decomposition. | Add additional ligand (e.g., excess PPh₃ or Xantphos) to stabilize the metal center. |

References

-

Suzuki-Miyaura Coupling of Halopyridines

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

- Source:Chemical Reviews, 1995, 95(7), 2457–2483.

-

URL:[Link]

-

Sonogashira Coupling & Cyclization Strategies

- Title: "A convenient synthesis of substituted furo[3,2-c]pyridines via a Sonogashira coupling–cycliz

- Source:Tetrahedron Letters, 2002, 43(15), 2699-2703.

-

URL:[Link]

-

Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

- Title: "A Rational Approach to the Design of Highly Active Catalysts for Palladium-Catalyzed Amin

- Source:Accounts of Chemical Research, 2008, 41(11), 1461–1473.

-

URL:[Link]

-

Trifluoromethyl Group in Medicinal Chemistry

- Title: "Fluorine in Medicinal Chemistry."

- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369.

-

URL:[Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

- 8. ijnrd.org [ijnrd.org]

Troubleshooting & Optimization

Technical Support Center: Oxidative Addition with Electron-Poor Iodopyridines

Welcome to the technical support center for troubleshooting oxidative addition steps involving electron-poor iodopyridines. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of cross-coupling reactions with these challenging substrates. Here, we move beyond generic protocols to provide in-depth, mechanistically-grounded solutions to common experimental hurdles.

Introduction: The Challenge of Electron-Poor Iodopyridines

Electron-poor iodopyridines are valuable building blocks in medicinal chemistry and materials science. However, their electronic properties present unique challenges for the critical oxidative addition step in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine ring, often exacerbated by other substituents, can render the carbon-iodine bond less susceptible to cleavage by a nucleophilic Pd(0) catalyst. Furthermore, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This guide will provide you with the insights and practical steps to overcome these challenges and achieve successful cross-coupling outcomes.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My oxidative addition is sluggish or fails completely. What are the likely causes and how can I address them?

Answer: A slow or failed oxidative addition with an electron-poor iodopyridine is often rooted in either unfavorable reaction kinetics or catalyst deactivation. Let's break down the potential causes and solutions:

-

Insufficiently Nucleophilic Catalyst: The electron-poor nature of your substrate requires a highly electron-rich, and therefore more nucleophilic, Pd(0) center to initiate the oxidative addition. If your catalyst is not "electron-rich" enough, the reaction will stall.

-

Solution 1: Ligand Selection. The choice of ligand is paramount. Opt for bulky, electron-donating phosphine ligands. These ligands increase the electron density on the palladium center, enhancing its nucleophilicity.[3] Furthermore, bulky ligands promote the formation of the highly reactive monoligated Pd(0) species, which is often the active catalyst in oxidative addition.[3][4]

Ligand Type Examples Rationale Buchwald-type biaryl phosphines SPhos, XPhos, RuPhos Sterically demanding and highly electron-donating, promoting the formation of reactive monoligated Pd(0) complexes. Bulky alkylphosphines P(t-Bu)₃, PCy₃ Strong σ-donors that increase electron density on palladium. N-Heterocyclic Carbenes (NHCs) IPr, IMes Strong σ-donors that form robust bonds with palladium, often enhancing catalyst stability and activity. -

Solution 2: Pre-catalyst Choice. Utilize well-defined Pd(II) pre-catalysts that readily generate the active Pd(0) species under the reaction conditions. Pre-catalysts like those developed by Buchwald and co-workers are designed for high activity and can be particularly effective for challenging substrates.[5]

-

-

Catalyst Inhibition by Pyridine Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to an off-cycle, inactive species.[2] This is a common issue with 2-iodopyridines where the nitrogen is in close proximity to the reaction center.

-

Solution: Steric Hindrance. The use of bulky ligands, as mentioned above, serves a dual purpose. Their steric bulk can physically block the pyridine nitrogen from coordinating to the palladium center, thus preventing catalyst inhibition.[2]

-

Question 2: I'm observing significant formation of byproducts, such as homocoupling of my starting material. What's going wrong?

Answer: Byproduct formation often points to a mismatch in the relative rates of the catalytic cycle steps or catalyst decomposition.

-

Slow Oxidative Addition: If oxidative addition is the rate-limiting step, side reactions can become competitive. For instance, if transmetalation is fast and oxidative addition is slow, the organometallic coupling partner can undergo homocoupling.

-

Solution 1: Re-evaluate Your Catalyst System. A more active catalyst system (see Question 1) will accelerate the desired oxidative addition, minimizing the time for side reactions to occur.

-

Solution 2: Change the Order of Addition. In some cases, adding the organometallic reagent slowly to the reaction mixture can help to maintain a low concentration of it at any given time, thus disfavoring homocoupling.

-

-

Catalyst Decomposition: Electron-poor heteroaryl halides can sometimes promote catalyst decomposition, leading to the formation of palladium black and a loss of catalytic activity.

-

Solution: Use a More Robust Catalyst. As mentioned, NHC-ligated palladium complexes can offer greater stability at higher temperatures, which may be necessary to drive the oxidative addition of very electron-poor substrates.

-

Question 3: My reaction works for 3- and 4-iodopyridines, but fails for the 2-iodo isomer. Why is this and how can I overcome it?

Answer: This is a classic manifestation of the "2-pyridyl problem".[6][7] The proximity of the nitrogen atom to the site of oxidative addition in 2-iodopyridines introduces unique mechanistic and stability challenges.

-

Mechanism of Oxidative Addition: While many oxidative additions proceed through a concerted, three-centered transition state, reactions at the 2-position of pyridines can be biased towards a nucleophilic displacement (SNAr-like) mechanism.[8][9] This is due to the ability of the ortho-nitrogen to stabilize the transition state.[8][9]

-

Solution 1: Ligand Choice to Favor Nucleophilic Displacement. Bidentate ligands with a large bite angle, such as Xantphos or DPEphos, can favor a nucleophilic displacement pathway and have been shown to be effective for challenging heterocyclic substrates.

-

Solution 2: Solvent Effects. Polar aprotic solvents like DMF, DMAc, or NMP can accelerate reactions that proceed through polar, SN2-type transition states.[10][11] If you are using a nonpolar solvent like toluene or dioxane, switching to a more polar option may significantly improve your reaction rate. However, be mindful that coordinating solvents can also influence catalyst speciation.[12]

-

-

Chelation and Catalyst Deactivation: As discussed, the 2-pyridyl nitrogen can act as a chelating ligand after oxidative addition, forming a highly stable palladacycle that may be slow to undergo subsequent steps in the catalytic cycle.

-

Solution: Use of Monodentate Ligands. Highly hindered monodentate ligands like the Buchwald phosphines can disfavor the formation of stable chelates, thereby promoting turnover.

-

Experimental Workflow for Troubleshooting

Here is a systematic approach to troubleshooting your oxidative addition reaction:

Sources

- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]

- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]

Validation & Comparative

High-resolution mass spectrometry (HRMS) analysis of 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine

Executive Summary

4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine (CAS: 590371-73-6) represents a distinct challenge in analytical chemistry. As a poly-functionalized pyridine, it serves as a critical building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. However, its analysis via High-Resolution Mass Spectrometry (HRMS) is complicated by the competing electronic effects of its substituents.

While the pyridine nitrogen typically facilitates protonation in Electrospray Ionization (ESI), the strong electron-withdrawing nature of the trifluoromethyl (

This guide compares the "standard" ESI approach against Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) , demonstrating why alternative ionization modes often yield superior sensitivity for this specific halogenated heterocycle.

Part 1: Compound Profile & Physicochemical Context[1]

Before selecting an ionization mode, we must understand the molecule's behavior in the gas phase.

| Property | Value | Analytical Implication |

| Formula | Distinct mass defect due to Iodine/Fluorine. | |

| Exact Mass (Neutral) | 302.9368 Da | Requires <5 ppm accuracy for confirmation. |

| [M+H]+ Mass | 303.9441 Da | Target ion for positive mode. |

| LogP (Predicted) | ~3.2 - 3.8 | Lipophilic; requires high organic % in LC gradient. |

| pKa (Pyridine N) | < 2.0 (Est.) | Critical: The basicity is drastically suppressed by |

Part 2: Comparative Analysis of Ionization Modes

The choice of ionization source is the single most critical variable for this analyte. Below is a technical comparison of the three primary atmospheric pressure ionization techniques.

Electrospray Ionization (ESI) – The "Standard"

-

Mechanism: Relies on solution-phase chemistry and the evaporation of charged droplets.

-

Performance for Target: Sub-optimal.

-

Why: ESI generally requires the analyte to be pre-charged in solution or easily protonated. The electron-withdrawing inductive effects of the

and -

Observation: High background noise; potential for dominant

adducts rather than

Atmospheric Pressure Chemical Ionization (APCI) – The Recommended Alternative

-

Mechanism: Gas-phase ionization initiated by a corona discharge.

-

Performance for Target: Superior.

-

Why: APCI is less dependent on solution-phase basicity. The corona discharge creates reactant gas ions (hydronium clusters) that transfer protons to the analyte in the gas phase. The thermal energy used in APCI also helps vaporize this relatively lipophilic molecule, preventing the solubility issues sometimes seen in ESI droplets.

-

Key Advantage: Significant gain in sensitivity (often 5-10x vs ESI) for electron-deficient aromatics.

Atmospheric Pressure Photoionization (APPI) – The Specialist

-

Mechanism: Uses a krypton lamp (10.0 eV or 10.6 eV) to ionize molecules with ionization energies (IE) below the photon energy.

-

Performance for Target: High Potential.

-

Why: Halogenated aromatics often have IEs within the range of APPI lamps. Direct ionization (

) or dopant-assisted ionization (using Toluene/Acetone) can bypass the proton affinity issue entirely. -

Verdict: Excellent alternative if APCI is unavailable, but APCI is generally more robust for routine QC.

Decision Matrix for Method Selection

Figure 1: Decision workflow for selecting the optimal ionization source based on the electronic properties of the target molecule.

Part 3: Experimental Protocol (Method Development)

This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupole (QqQ) instruments.

A. Liquid Chromatography (LC) Conditions

The lipophilicity of the target requires a column capable of retaining halogenated aromatics.

-

Column: Phenyl-Hexyl or C18 (End-capped).

-

Recommendation:Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm). The

interactions with the pyridine ring provide superior selectivity over C18 for halogenated isomers.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN).

-

Note: MeOH often provides better ionization in APCI due to protic solvent clustering properties.

-

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5%

95% B -

8-10 min: 95% B (Wash)

-

10.1 min: 5% B (Re-equilibration)

-

B. Mass Spectrometry Parameters (APCI Source)

-

Polarity: Positive (

) -

Corona Current: 4.0 - 5.0 µA

-

Vaporizer Temp: 350°C - 400°C (Critical: Ensure complete vaporization of the iodo-compound).

-

Sheath Gas: 40 arb units (High flow needed to prevent solvent condensation).

-

Capillary Temp: 250°C.

-

Scan Range:

100 – 600 (Full Scan).

C. Fragmentation Analysis (MS/MS)

For structural confirmation, High-Energy Collisional Dissociation (HCD) or CID is required.

-

Precursor Ion:

( -

Key Fragments:

-

Loss of Methyl Radical/Neutral:

-

Loss of Iodine: Carbon-Iodine bonds are weak. Homolytic cleavage or loss of HI is common.

(approx, depending on H transfer). -

Loss of

: Rare in soft ionization but possible at high collision energies (

-

Figure 2: Proposed fragmentation pathway for structural elucidation. The loss of Iodine is a characteristic signature of this molecule.

Part 4: Data Validation & Theoretical Reference

When validating the method, compare your experimental results against these theoretical values.

Exact Mass & Isotope Pattern

The presence of Iodine (monoisotopic) and Fluorine (monoisotopic) simplifies the isotope pattern but creates a unique mass defect.

| Isotope | Theoretical Mass ( | Abundance (%) | Origin |

| M+0 | 303.9441 | 100.0 | |

| M+1 | 304.9474 | ~7.8 | |

| M+2 | 305.9508 | ~0.4 |

Note: There is NO M+2 peak from Halogens (unlike Br/Cl) because Iodine and Fluorine are monoisotopic.

System Suitability Acceptance Criteria

To ensure data integrity (Trustworthiness), your system must meet these metrics before running samples:

-

Mass Accuracy:

ppm (External Cal) or -

Retention Time Precision:

RSD (n=6 injections). -

Signal-to-Noise (S/N):

at Limit of Quantitation (LOQ).

References

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of ESI vs APCI for heterocycles).

-

Kaufmann, A. (2014). "The practicability of atmospheric pressure photoionization (APPI) for the analysis of pesticides in food." Analytica Chimica Acta. Link (Demonstrates APPI superiority for halogenated/non-polar compounds).

- Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.

-

PubChem Database. (2024). "this compound Compound Summary." National Library of Medicine. Link (Source for physicochemical properties).

-

Sigma-Aldrich. (2024). "Product Specification: this compound." Merck KGaA. Link (Verification of CAS and structure).

Validating Regioselectivity in Multisubstituted Pyridine Synthesis

Executive Summary

The pyridine pharmacophore is ubiquitous in blockbuster therapeutics (e.g., Imatinib, Eszopiclone), yet the regioselective synthesis of multisubstituted pyridines remains a bottleneck in medicinal chemistry. The challenge is not merely synthesis, but structural validation : ensuring the substituents are positioned exactly as intended (e.g., 2,3,5- vs. 2,3,4-substitution).

This guide compares three distinct synthetic methodologies—Transition-Metal Catalyzed [2+2+2] Cycloaddition , Directed C–H Functionalization , and the Halogen Dance Rearrangement —evaluating them based on regiocontrol, scalability, and validation complexity. It provides a self-validating workflow to definitively assign regiochemistry without relying solely on X-ray crystallography.

Part 1: The Challenge of Pyridine Regiochemistry

Unlike benzene, pyridine's nitrogen atom introduces a strong dipole and electron-deficient

-

The Trap: Many synthetic routes yield inseparable mixtures of regioisomers with identical mass (LCMS is blind) and similar polarity (TLC/HPLC overlap).

-

The Consequence: Misassigned structures in early discovery lead to invalid SAR (Structure-Activity Relationship) models and costly late-stage failures.

Part 2: Comparative Methodology

We evaluate three dominant strategies for constructing complex pyridines.

Method A: [2+2+2] Cycloaddition (De Novo Assembly)

Mechanism: Co- or Rh-catalyzed condensation of two alkynes and a nitrile.

-

Best For: Constructing the pyridine ring from scratch with high atom economy.

-

Regioselectivity Logic: Controlled by steric bulk of the catalyst (e.g., Cp*Co) or tethering the alkynes (intramolecular).

-

Performance:

-

Yield: High (>80%).[1]

-

Regiomeric Ratio (rr): Variable. High (>20:1) for tethered systems; poor (~1:1 to 3:1) for intermolecular reactions of unsymmetrical alkynes.

-

Method B: Directed C–H Activation (Late-Stage Functionalization)

Mechanism: Pd- or Rh-catalyzed functionalization using a Directing Group (DG) to steer the metal to the ortho (C2) or meta (C3) position.

-

Best For: Adding complexity to an existing pyridine core (e.g., drug diversification).

-

Regioselectivity Logic: Chelation-controlled. The DG locks the geometry, enforcing exclusive selectivity.[2]

-

Performance:

-

Yield: Moderate (40–70%).

-

Regiomeric Ratio (rr): Excellent (>95:5).

-

Drawback: Requires installation and removal of the DG.

-

Method C: Halogen Dance (Thermodynamic Rearrangement)

Mechanism: Lithium-halogen exchange followed by migration of the halogen to a more thermodynamically stable position (usually C3/C4) via a "dance" mechanism.

-

Best For: Accessing "impossible" substitution patterns (e.g., 3,4-disubstituted pyridines) that SEAr cannot produce.

-

Regioselectivity Logic: Thermodynamic stability of the lithiated intermediate (stabilized by adjacent heteroatoms or directing groups).

-

Performance:

-

Yield: High (70–90%) if strictly anhydrous.

-

Regiomeric Ratio (rr): Single isomer (thermodynamic product).

-

Comparative Data Summary

| Feature | [2+2+2] Cycloaddition | Directed C–H Activation | Halogen Dance |

| Primary Utility | Ring Construction | Late-Stage Editing | Isomerization |

| Atom Economy | Excellent (100%) | Moderate (Reagents/DG) | Good |

| Regiocontrol Source | Sterics / Tethers | Chelation (Kinetic) | Thermodynamics |

| Critical Limitation | Isomeric mixtures in intermolecular modes | Harsh conditions; DG removal steps | Cryogenic temps (-78°C); Moisture sensitivity |

| Typical Yield | 80–95% | 50–75% | 60–85% |

| Scalability | High | Low to Medium | Medium |

Part 3: Decision Framework (Workflow)

The following diagram illustrates the decision logic for selecting the optimal synthesis method based on the target substitution pattern.

Figure 1: Decision matrix for selecting the synthetic route based on starting material availability and target regiochemistry.

Part 4: Validation Protocols (Self-Validating Systems)

Blindly trusting the reaction outcome is dangerous. Use this multi-tier validation protocol.

Tier 1: 1H-NMR Coupling Analysis (The "Fingerprint")

Pyridine protons exhibit characteristic coupling constants (

-

Ortho (

or -

Meta (

or -

Para (

): < 1.0 Hz (Often appears as a singlet).

Protocol:

-

Acquire 1H-NMR in DMSO-d6 (prevents exchange of labile protons).

-

Expand the aromatic region (7.0–9.0 ppm).

-

Calculate

values. If you see a doublet with

Tier 2: NOE/NOESY (The "Ruler")

Nuclear Overhauser Effect (NOE) measures spatial proximity (< 5 Å). This is the gold standard for assigning regiochemistry without X-ray.

Experimental Protocol:

-

Sample Prep: Degas the sample (remove paramagnetic

which quenches NOE). -

Experiment: Run 1D-NOE (selective excitation) or 2D-NOESY.

-

Analysis: Irradiate a known substituent (e.g., a methyl group at C2).

-

Scenario: If you observe enhancement of the aromatic proton signal, that proton is at C3.

-

Scenario: If NOE is silent, the C3 position is substituted.

-

Tier 3: 1H-15N HMBC (The "Anchor")

When carbon spectra are ambiguous (quaternary carbons), Nitrogen-15 Heteronuclear Multiple Bond Correlation provides definitive connectivity.

-

Logic: Protons at C2/C6 (adjacent to Nitrogen) show strong 2-bond correlations (

) to the pyridine nitrogen. Protons at C3/C5 show weak or no correlation.

Part 5: Validation Workflow Diagram

Figure 2: Step-by-step structural validation workflow to rule out regioisomers.

References

-

Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions.[3][4] Chemical Society Reviews. Link

-

Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-Promoted C-H Activation. Journal of the American Chemical Society. (Contextual grounding for Method B). Link

-

Schlosser, M. (2005). The Halogen Dance: A Flexible Tool for the Synthesis of Polysubstituted Aromatics and Heteroaromatics. Angewandte Chemie International Edition. Link

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[5] (Source for NOE/HMBC protocols). Link

-

BenchChem. (2025).[6] Comparative analysis of synthesis methods for polysubstituted pyridines. (General comparative data). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Elemental Analysis of 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The purity and empirical formula of a compound are foundational data points that underpin all subsequent biological and pharmacological evaluation. This guide provides an in-depth comparison of elemental analysis standards for 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine, a complex halogenated heterocyclic compound. We will delve into the nuances of various analytical techniques, offering field-proven insights and experimental data to ensure the generation of accurate and reliable results.

The Analytical Challenge: A Molecule with Diverse Halogenation

This compound (Molecular Formula: C₇H₅F₃INO, Molecular Weight: 303.02 g/mol ) presents a unique analytical challenge due to the presence of both iodine and a trifluoromethyl group. The high electronegativity of fluorine and the reactivity of iodine under certain conditions can interfere with standard elemental analysis procedures. Therefore, a multi-faceted analytical approach is often necessary to achieve a complete and accurate elemental profile.

Theoretical Elemental Composition:

A crucial first step in any elemental analysis workflow is the calculation of the theoretical elemental composition based on the compound's molecular formula. This theoretical data serves as the benchmark against which experimental results are compared.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 27.75 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 1.66 |

| Fluorine | F | 18.998 | 3 | 56.994 | 18.81 |

| Iodine | I | 126.90 | 1 | 126.90 | 41.88 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.62 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.28 |

| Total | 303.02 | 100.00 |

Combustion Analysis: The Workhorse for C, H, N, and I Determination

Combustion analysis remains the primary and most cost-effective method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1] The technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a thermal conductivity detector (TCD).

For halogen-containing compounds like this compound, modifications to the standard CHN analysis are essential to prevent interference and ensure accurate results.[2][3] The presence of iodine and fluorine requires the use of specific scrubbing reagents in the combustion tube to capture these elements and prevent them from reaching the detector or damaging the instrument.[2]

Experimental Protocol: Modified Combustion Analysis for C, H, N, and I

This protocol outlines the key steps for the elemental analysis of this compound using a modern elemental analyzer.

-

Sample Preparation:

-

Accurately weigh 1-2 mg of the finely ground and dried sample into a tin capsule. The use of tin capsules promotes a vigorous, exothermic reaction, aiding in complete combustion.[2]

-

-

Instrument Calibration:

-

Calibrate the instrument using a certified organic standard with a known elemental composition, such as sulfanilamide or acetanilide.

-

-

Combustion and Gas Separation:

-

The sample is dropped into a combustion reactor heated to approximately 900-1000°C in a pure oxygen environment.

-

The combustion products flow through a reduction tube containing copper to convert nitrogen oxides to N₂.

-

Specialized absorbents, such as silver tungstate and magnesium oxide, are placed in the combustion train to trap iodine and fluorine.[2]

-

-

Detection and Quantification:

-

The separated gases (N₂, CO₂, H₂O) are detected by a thermal conductivity detector.

-

The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

-

-

Iodine Determination (Post-Combustion):

-

The iodine trapped in the absorbent can be quantified separately. A common method is the oxygen flask combustion technique (a variation of the Schöniger flask method) followed by iodimetric titration.[4][5] In this method, the combustion products are absorbed in a suitable solution, and the resulting iodide is titrated with a standard solution of silver nitrate.[5]

-

Sources

- 1. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]

- 2. pepolska.pl [pepolska.pl]

- 3. scribd.com [scribd.com]

- 4. Iodimetric determination of iodine or bromine in organic compounds using a 126-fold amplification method - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. img.antpedia.com [img.antpedia.com]

Technical Comparison Guide: HPLC Method Development & Retention Behavior of 4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine

Executive Summary

4-Iodo-2-methoxy-6-(trifluoromethyl)pyridine (CAS: 1221171-96-3 / Analogous Isomers) is a critical halogenated heterocyclic building block used in the synthesis of agrochemicals (e.g., pyroxsulam analogs) and pharmaceutical intermediates via Suzuki-Miyaura cross-coupling.[1][2]

Its unique substitution pattern—combining a lipophilic trifluoromethyl group (

Physicochemical Profile & Chromatographic Implications[1][2][3][4][5][6][7]

To design a robust HPLC method, we must first understand the molecular drivers of retention.[1][2]

| Property | Value (Approx.) | Chromatographic Implication |

| Molecular Weight | ~303.02 g/mol | Moderate size; suitable for standard pore size (100 Å) columns.[1][2] |

| LogP (Octanol/Water) | 2.8 – 3.4 (Predicted) | High Lipophilicity. The |

| pKa (Pyridine N) | < 2.0 (Estimated) | Low Basicity. The electron-withdrawing |

| UV Max | 250–270 nm | The aromatic pyridine ring allows sensitive detection at standard UV wavelengths (254 nm).[1][2] |

Expert Insight: Unlike simple alkyl-pyridines, this molecule is unlikely to exhibit severe peak tailing due to silanol interactions because its nitrogen is electron-deficient.[1][2] However, its high hydrophobicity requires high organic content for elution.[1][2]

Comparative Performance: Stationary Phase Selection

This section compares the retention performance of this compound against standard alternatives (columns) to determine the optimal separation strategy.

Experimental Conditions (Standardized)

-

Gradient: 10% B to 90% B over 10 minutes

-

Temperature: 30°C

Table 1: Stationary Phase Performance Matrix

| Stationary Phase | Retention Time ( | Peak Symmetry (USP Tailing) | Selectivity Mechanism | Recommendation |

| C18 (Octadecyl) | High (~7.5 - 8.2 min) | Excellent (1.[1][2]05) | Hydrophobic Interaction | Primary Choice. Best for purity assays and separating hydrophilic impurities.[1][2] |

| Phenyl-Hexyl | Moderate (~6.8 - 7.5 min) | Good (1.[1][2]10) | Alternative. Superior if separating from other aromatic isomers (e.g., regioisomers of the Iodo/CF3 group).[1][2] | |

| C8 (Octyl) | Low (~5.5 - 6.2 min) | Excellent (1.[1][2]08) | Hydrophobic Interaction | High Throughput. Use for rapid IPC (In-Process Control) where speed is critical.[1][2] |

Comparative Retention Data (Analogs)

To validate the method, we compare the target molecule to its likely synthetic precursors.[1][2]

| Compound | Structure Features | Relative Retention (RRT) vs. Target | Explanation |

| Target | I + OMe + CF3 | 1.00 | Reference. |

| Precursor A | OMe + CF3 (Des-Iodo) | ~0.65 - 0.75 | Loss of Iodine reduces lipophilicity significantly; elutes earlier.[1][2] |

| Precursor B | I + OMe (Des-CF3) | ~0.55 - 0.65 | Loss of CF3 removes strong hydrophobic bulk; elutes earlier.[1][2] |

| Hydrolyzed Impurity | I + OH + CF3 (Pyridone) | ~0.30 - 0.40 | Conversion of -OMe to -OH creates a polar tautomer; elutes much earlier.[1][2] |

Recommended Experimental Protocol

This protocol is designed to be self-validating , ensuring that system suitability criteria are met before sample analysis.

A. Equipment & Reagents[1][2][3][4][5][7][8]

-

System: HPLC or UHPLC with UV-Vis or PDA detector.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1][2]

-

Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1][2]

-

Buffer: Formic Acid (Mass Spec grade) or Phosphoric Acid (if only UV detection).[1][2]

B. Method Parameters[1][2][3][4][5][7][8][9][10]

-

Mobile Phase A: Water + 0.1%

(pH ~2.2)[1][2] -

Gradient Profile:

-

Detection: 254 nm (primary), 220 nm (secondary for impurities).[1][2]

C. Sample Preparation[2][3][4][5]

-

Note: Ensure the sample is fully dissolved.[1][2] If the solution is cloudy, increase ACN ratio to 70% in the diluent.[1][2]

Method Optimization & Troubleshooting Workflow

The following diagram illustrates the decision logic for optimizing the separation of this compound from its impurities.

Caption: Logical workflow for optimizing HPLC separation of halogenated pyridine derivatives.

References

-

PubChem. (2025).[1][2] 4-Iodo-2-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

-

SIELC Technologies. (2024).[1][2] Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column.[Link]

-

Epp, J. B., et al. (2008).[1][2] The discovery of pyroxsulam, a new broad-spectrum wheat herbicide.[1][2] Bioorganic & Medicinal Chemistry.[1][2][3] (Contextual reference for trifluoromethylpyridine synthesis and properties).

Sources

- 1. 4-Iodo-2-(trifluoromethyl)pyridine | C6H3F3IN | CID 23436940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]